molecular formula C19H31NO3 B2408268 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 838871-27-5

1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2408268
CAS No.: 838871-27-5
M. Wt: 321.461
InChI Key: SOSJBBSTVSPUQD-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biological processes, such as inflammation or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
  • 1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione

Uniqueness

1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its combination of a piperidine ring with a hydroxy and methylphenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-14-8-6-7-9-17(14)23-13-16(22)12-20-18(2,3)10-15(21)11-19(20,4)5/h6-9,15-16,21-22H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSJBBSTVSPUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CC(CC2(C)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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